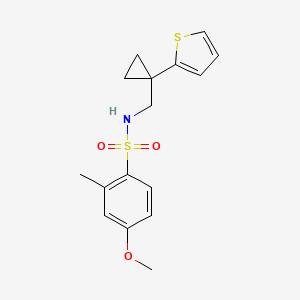

4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Description

This sulfonamide derivative features a benzenesulfonamide core substituted with a methoxy group at the 4-position and a methyl group at the 2-position. The N-linked side chain contains a cyclopropylmethyl group bearing a thiophen-2-yl substituent.

Properties

IUPAC Name |

4-methoxy-2-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S2/c1-12-10-13(20-2)5-6-14(12)22(18,19)17-11-16(7-8-16)15-4-3-9-21-15/h3-6,9-10,17H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNPLOGCHUCLCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

Introduction of the thiophene moiety: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid or ester reacts with a halogenated cyclopropyl intermediate.

Attachment of the sulfonamide group: This can be done through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine precursor.

Methoxylation and methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity . The thiophene moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparisons of synthesis, reactivity, and spectroscopic properties.

4-Methoxy-N-(3-Propylcyclopent-2-en-1-ylidene)benzenesulfonamide (1g)

- Structural Differences : Replaces the cyclopropylmethyl-thiophene group with a cyclopentenylidene-propyl chain.

- Synthesis : Prepared via condensation reactions involving benzenesulfonamide derivatives and cyclopentenyl ketones.

- Key Data : Exhibits distinct IR absorption bands at 1660–1680 cm⁻¹ (C=O) and 1240–1250 cm⁻¹ (C=S), contrasting with the absence of a carbonyl group in the target compound .

trans-N,4-Dimethyl-N-((2-Phenyl-2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopropyl)methyl)benzenesulfonamide (4.122t)

- Structural Differences : Incorporates a boronate ester and a phenyl-substituted cyclopropane.

- Synthesis : Involves Suzuki-Miyaura coupling precursors, highlighting the versatility of cyclopropane-bearing sulfonamides in cross-coupling reactions.

- Key Data : The boronate ester enhances solubility in polar aprotic solvents (e.g., THF), whereas the thiophene in the target compound may improve lipophilicity .

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones [7–9]

- Structural Differences : Triazole-thione core replaces the benzenesulfonamide-thiophene system.

- Tautomerism : Exists in equilibrium between thiol and thione forms, confirmed by IR (absence of S-H stretch at ~2500 cm⁻¹) and NMR. This contrasts with the rigid cyclopropane-thiophene group in the target compound, which lacks tautomeric flexibility .

Montelukast Derivatives ()

- Structural Differences: Larger molecules with quinoline and carboxymethylcyclopropane groups.

- The target compound’s thiophene may mimic aromatic pharmacophores in such drugs .

Data Table: Comparative Analysis

Research Findings and Implications

- Spectral Trends : The absence of a carbonyl group in the target compound (unlike Compound 1g) simplifies its IR profile, focusing on sulfonamide and thiophene vibrations .

- Reactivity : Cyclopropane rings (as in the target compound and 4.122t) are synthetically versatile but prone to ring-opening under acidic conditions. Thiophene substituents may stabilize against such reactions .

- Biological Relevance : Triazole-thiones [7–9] demonstrate antimicrobial activity, suggesting that the target compound’s thiophene and sulfonamide groups could be optimized for similar applications .

Biological Activity

4-Methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The compound's structure can be summarized as follows:

- Chemical Formula : C14H17N1O3S1

- IUPAC Name : 4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

The synthesis typically involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with a thiophenyl cyclopropyl amine derivative. The reaction conditions often include the use of bases such as triethylamine in aprotic solvents like dichloromethane to facilitate the formation of the sulfonamide bond.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial topoisomerases, which are critical for DNA replication.

Antitumor Activity

Research into related compounds suggests potential antitumor activity. In particular, compounds with similar sulfonamide structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, some derivatives have shown IC50 values in the low nanomolar range against various cancer cell lines, indicating strong antiproliferative effects .

Study 1: Antibacterial Efficacy

In a comparative study, a series of sulfonamide derivatives were tested against standard antibiotics. The results indicated that certain derivatives exhibited superior antibacterial potency compared to ampicillin and streptomycin. Notably, compounds featuring thiophene moieties showed enhanced selectivity towards bacterial topoisomerases without affecting human enzymes .

Study 2: Anticancer Properties

A study focusing on the anticancer potential of sulfonamide derivatives highlighted that one compound demonstrated significant inhibition of tumor growth in vivo in mouse models. The compound was found to target specific kinases involved in cell cycle regulation, resulting in reduced tumor size and improved survival rates .

Data Tables

| Activity Type | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Antibacterial | Compound A | 0.012 | Topoisomerase IV (bacterial) |

| Antibacterial | Compound B | 0.008 | Topoisomerase IV (bacterial) |

| Antitumor | Compound C | 0.64 | HCT116 colon cancer cells |

| Antitumor | Compound D | 0.4 | Multiple myeloma cell line |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.